molecular formula C11H14ClNO2 B1594436 tert-butyl N-(3-chlorophenyl)carbamate CAS No. 5330-63-2

tert-butyl N-(3-chlorophenyl)carbamate

Cat. No.: B1594436
CAS No.: 5330-63-2
M. Wt: 227.69 g/mol
InChI Key: NHKRPSNCGCLFHJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3-chlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(3-chlorophenyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-chloroaniline. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to hydrolyze the carbamate group.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(3-chlorophenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it useful in the synthesis of complex molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to investigate the mechanisms of enzyme inhibition and catalysis .

Medicine: It can be used as a building block for the synthesis of pharmaceutical compounds with carbamate functionalities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 3-chlorophenyl group.

    tert-Butyl N-(3-chloropropyl)carbamate: Similar in structure but has a propyl group instead of a phenyl group.

Uniqueness: tert-Butyl N-(3-chlorophenyl)carbamate is unique due to the presence of the 3-chlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for applications where selective substitution or interaction with biological targets is required .

Properties

IUPAC Name

tert-butyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKRPSNCGCLFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277480
Record name tert-butyl N-(3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5330-63-2
Record name NSC2502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl N-(3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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